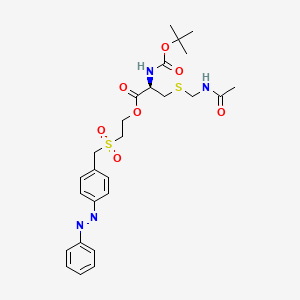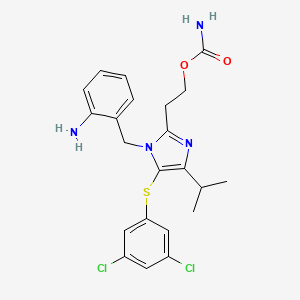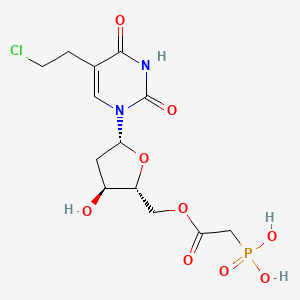
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine is a complex organic compound characterized by the presence of multiple functional groups, including phenyl, trifluoromethyl, and hydrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroacetophenone with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to further reactions with sulfur-containing reagents to introduce the dithio functionality, followed by additional steps to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and dithio functionalities into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and dithio functionalities allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler analog with similar trifluoromethyl and phenyl groups but lacking the hydrazine and dithio functionalities.
Phenylhydrazine: Contains the hydrazine moiety but lacks the trifluoromethyl and dithio groups.
Trifluoromethylphenylhydrazine: Combines the trifluoromethyl and hydrazine functionalities but lacks the dithio group.
Uniqueness
1-Phenyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N-phenylethanehydrazonoyl)dithio)ethylidene)hydrazine is unique due to the presence of both trifluoromethyl and dithio functionalities, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable tool for research and development in various scientific fields.
Properties
CAS No. |
4454-60-8 |
|---|---|
Molecular Formula |
C16H12F6N4S2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
[(Z)-N-anilino-C-(trifluoromethyl)carbonimidoyl]sulfanyl (1Z)-N-anilino-2,2,2-trifluoroethanimidothioate |
InChI |
InChI=1S/C16H12F6N4S2/c17-15(18,19)13(25-23-11-7-3-1-4-8-11)27-28-14(16(20,21)22)26-24-12-9-5-2-6-10-12/h1-10,23-24H/b25-13-,26-14- |
InChI Key |
CEQMAWQVGGCLCK-WFBNZKAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\SS/C(=N\NC2=CC=CC=C2)/C(F)(F)F)/C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(F)(F)F)SSC(=NNC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)





![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)


